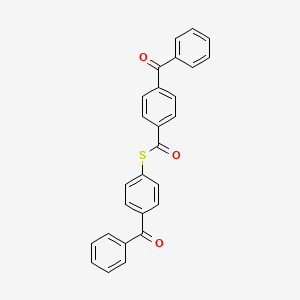
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters. This compound features a benzoyl group attached to a phenyl ring, which is further connected to another benzoylbenzene moiety through a carbothioate linkage. The presence of multiple aromatic rings and the thioester functional group makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate typically involves the reaction of 4-benzoylphenyl thiol with 4-benzoylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thioester group in S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It can also serve as a model compound to investigate the behavior of thioesters in enzymatic reactions.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Researchers are exploring its use in designing inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Benzoylbenzoic acid: Similar structure but lacks the thioester group.
4-Benzoylphenyl thiol: Contains the thiol group instead of the thioester.
4-Benzoylbenzoyl chloride: Precursor in the synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate.
Uniqueness: this compound is unique due to the presence of both benzoyl and thioester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
112013-25-9 |
|---|---|
Fórmula molecular |
C27H18O3S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
S-(4-benzoylphenyl) 4-benzoylbenzenecarbothioate |
InChI |
InChI=1S/C27H18O3S/c28-25(19-7-3-1-4-8-19)21-11-13-23(14-12-21)27(30)31-24-17-15-22(16-18-24)26(29)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
PTGTVJNMMQUQKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)SC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


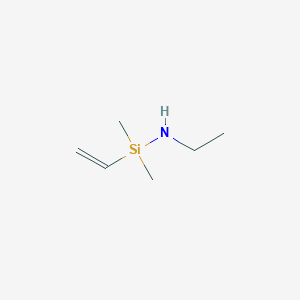

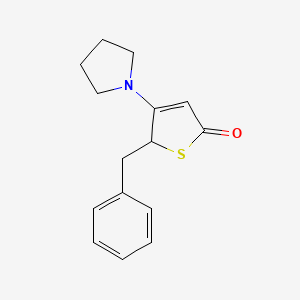
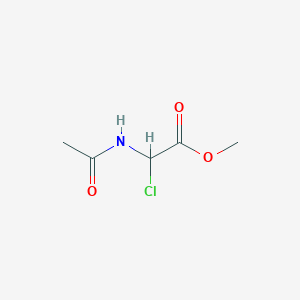
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
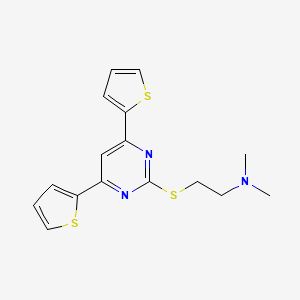

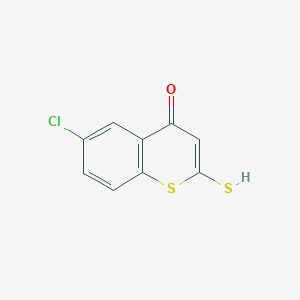
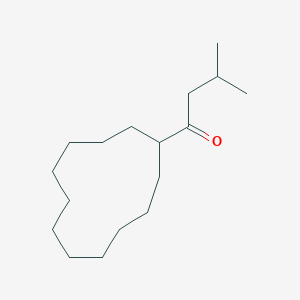

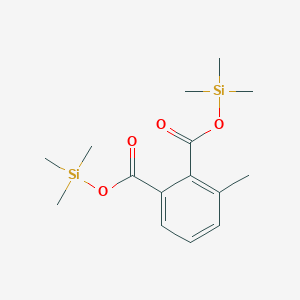
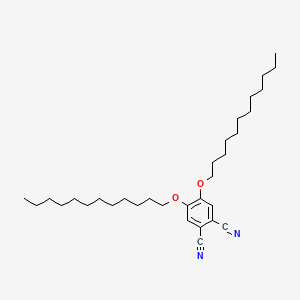
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)

